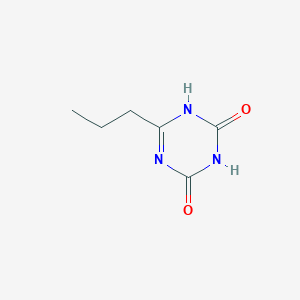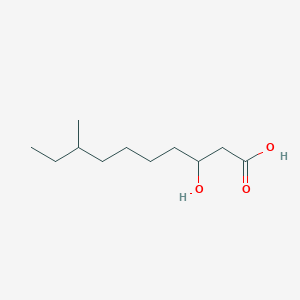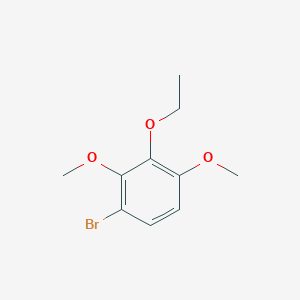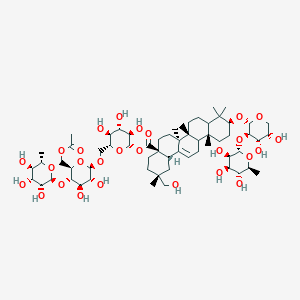![molecular formula C15H16ClNO B14080118 Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride CAS No. 101089-40-1](/img/structure/B14080118.png)
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride: is a chemical compound with the molecular formula C16H18ClNO and a molecular weight of 275.78 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride typically involves the reaction of 1-phenyl-2-[(phenylmethyl)amino]ethanone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Ethanone, 2-amino-1-phenyl-: This compound has a similar structure but differs in the position of the amino group.
Ethanone, 2-ethoxy-1-phenyl-: This compound has an ethoxy group instead of the phenylmethylamino group.
Uniqueness: Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
101089-40-1 |
|---|---|
Formule moléculaire |
C15H16ClNO |
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
2-(benzylamino)-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13;/h1-10,16H,11-12H2;1H |
Clé InChI |
MRBGLWJWIHMTDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)

![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)


![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)




